A Technical Guide to Boc-D-Tyr(Et)-OH: Properties, Synthesis, and Application
A Technical Guide to Boc-D-Tyr(Et)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a protected amino acid derivative crucial in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a comprehensive protocol for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and illustrates its application in the context of therapeutic peptide development.
Core Physicochemical Data
The fundamental properties of Boc-D-Tyr(Et)-OH are summarized below, providing essential information for its handling, characterization, and use in synthetic workflows.
| Property | Value |
| Molecular Weight | 309.36 g/mol [1] |
| Molecular Formula | C₁₆H₂₃NO₅[1] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid[1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, Chloroform |
Experimental Protocol: Incorporation of Boc-D-Tyr(Et)-OH via Boc-SPPS
The following protocol outlines a standard manual procedure for the incorporation of Boc-D-Tyr(Et)-OH into a growing peptide chain on a solid support using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This method is widely applicable for the synthesis of custom peptides for research and therapeutic development.
Materials and Reagents:
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Boc-D-Tyr(Et)-OH
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Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid)
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Dichloromethane (DCM), peptide synthesis grade
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Trifluoroacetic acid (TFA)
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N,N-Diisopropylethylamine (DIEA)
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Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
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Kaiser test kit
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Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
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Cold diethyl ether
Protocol:
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Resin Preparation and Swelling:
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Place the desired amount of resin in a reaction vessel.
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Wash the resin with DMF (3x) and then DCM (3x) to remove impurities.
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Swell the resin in DCM for at least 30 minutes to ensure optimal reaction conditions.
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Boc Deprotection:
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Drain the DCM from the swollen resin.
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Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes.
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Drain the TFA solution.
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Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[2][3]
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Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
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Neutralization:
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Coupling of Boc-D-Tyr(Et)-OH:
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In a separate vessel, dissolve Boc-D-Tyr(Et)-OH (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
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Add DIEA (6 equivalents) to the amino acid solution to pre-activate the carboxylic acid for 2-5 minutes.
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Add the activated amino acid solution to the deprotected and neutralized resin.
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Agitate the reaction mixture for 1-2 hours at room temperature. The ethyl ether on the tyrosine side chain is a stable protecting group under these conditions.[2]
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Monitoring the Coupling Reaction:
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Washing:
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After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.
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Final Cleavage:
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Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) is typically used.[5]
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The cleavage cocktail often includes scavengers like anisole to prevent side reactions.
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The crude peptide is then precipitated with cold diethyl ether.
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Visualizing the Workflow and Signaling Context
To better illustrate the processes involved, the following diagrams represent the general workflow of peptide synthesis and a potential signaling pathway where a peptide containing Boc-D-Tyr(Et)-OH might be relevant.
The incorporation of D-amino acids like D-tyrosine is a key strategy in drug development to enhance peptide stability against enzymatic degradation. Furthermore, modifications to the tyrosine side chain, such as ethylation, can influence receptor binding and signaling. Peptides containing modified D-tyrosine residues are often explored as modulators of G-protein coupled receptors (GPCRs), such as opioid receptors.[4]
